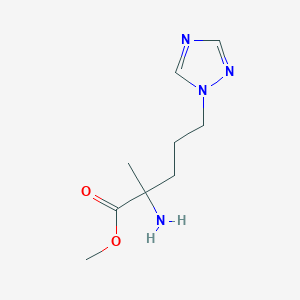![molecular formula C7H18Cl2N2O B13622756 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and products .
Mecanismo De Acción
The mechanism of action of 2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride can be compared with other similar compounds, such as other azetidine derivatives. These comparisons highlight the unique properties and potential advantages of this compound, such as its specific reactivity and biological activity .
List of Similar Compounds:Propiedades
Fórmula molecular |
C7H18Cl2N2O |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)-1-methylazetidin-3-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-5-7(4-8,6-9)2-3-10;;/h10H,2-6,8H2,1H3;2*1H |
Clave InChI |
NUBAEBAVHIFBRP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C1)(CCO)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)



![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)




![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)



